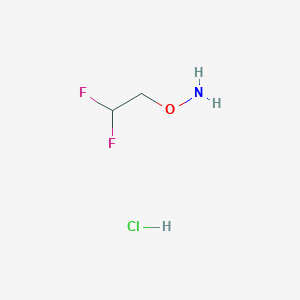

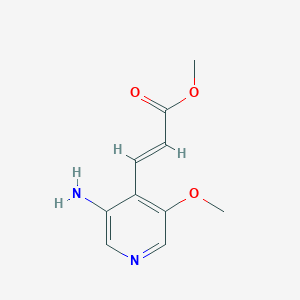

![molecular formula C7H3Cl2N3 B1390563 2,4-Dichloropyrido[3,4-D]pyrimidine CAS No. 908240-50-6](/img/structure/B1390563.png)

2,4-Dichloropyrido[3,4-D]pyrimidine

Overview

Description

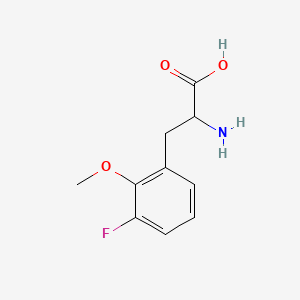

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a chemical compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2,4-Dichloropyrido[3,4-D]pyrimidine”, has been a subject of research. For instance, one study discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another study mentions the reductive condensation of 6-cyano-5-methyl-pyrido .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloropyrido[3,4-D]pyrimidine” is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h1-3H .

Physical And Chemical Properties Analysis

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a solid substance with a molecular weight of 200.03 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Pharmaceuticals and Therapeutics

- Application : 2,4-Dichloropyrido[3,4-D]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest. It’s used in the synthesis of various drugs .

- Methods : The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the research .

- Results : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

2. Anti-inflammatory Activities

- Application : Pyrimidines, including 2,4-Dichloropyrido[3,4-D]pyrimidine, display a range of pharmacological effects including anti-inflammatory .

- Methods : The synthesis of pyrimidines and their structure-activity relationships (SARs) are studied .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Inhibitor of Dihydrofolate Reductase

- Application : 2,4-Dichloropyrido[3,4-D]pyrimidine is used in the synthesis of Piritrexim, a drug that inhibits dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .

- Methods : The compound is chlorinated with phosphorus oxychloride to obtain 2,4-dichloropyrido[2,3-d]pyrimidine .

- Results : Piritrexim has shown good antitumor effects on carcinosarcoma in rats .

4. Mnk Mediated Drug Resistance

- Application : 2,4-Dichloropyrido[3,4-D]pyrimidine is used in the synthesis of drugs like Imatinib and Cytarabine, which are used in the treatment of various cancers .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : These drugs have shown potential in overcoming Mnk mediated drug resistance .

5. PARP-1 Inhibitors

- Application : 2,4-Dichloropyrido[3,4-D]pyrimidine is used in the synthesis of Poly (ADP-ribose) polymerases-1 (PARP-1) inhibitors .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

6. Antioxidant Applications

- Application : The pyrazolopyrimidine moiety, which includes 2,4-Dichloropyrido[3,4-D]pyrimidine, is used in the design of many pharmaceutical compounds that have antioxidant applications .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : These compounds have shown potential as antioxidants .

Safety And Hazards

The safety data sheet for “2,4-Dichloropyrido[3,4-D]pyrimidine” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

2,4-dichloropyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUVYWACDUJBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672138 | |

| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyrido[3,4-D]pyrimidine | |

CAS RN |

908240-50-6 | |

| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

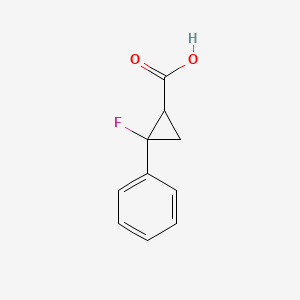

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

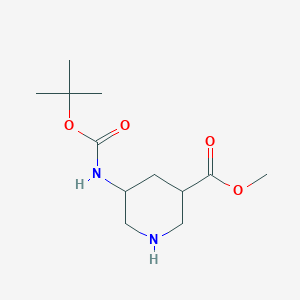

![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

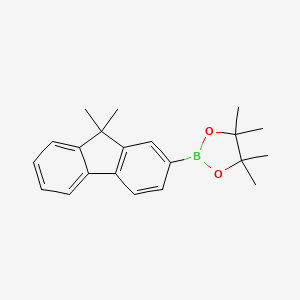

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)